molecular formula C39H80O4Si2 B590347 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 CAS No. 1331658-79-7

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5

Cat. No. B590347
CAS RN: 1331658-79-7
M. Wt: 674.266
InChI Key: DTLGUYRKBNBNIX-UUQFUAJKSA-N
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Description

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is a stable isotope-labelled compound . It has a molecular formula of C39H75D5O4Si2 and a molecular weight of 674.25 . It is often used in research and development, particularly in the study of metabolic pathways .

Scientific Research Applications

Cross-Coupling Reactions and Electrophile Behavior

Research indicates that derivatives of triisopropylsilyl compounds, such as 1,2-bis-triisopropylsilanylsulfanyl-alkenes, are significant in cross-coupling reactions. These compounds demonstrate unique reactivity toward electrophiles, leading to various double-addition products and cyclic adducts, which are valuable in synthetic chemistry (Gareau, Tremblay, Gauvreau, & Juteau, 2001).

Structural Analysis and Polymorphism

Studies involving compounds related to triisopropylsilyl, like 1,4-bis(triisopropylsilyl)buta-1,3-diyne, have been focused on understanding their polymorphic forms and molecular geometries using X-ray analysis and DFT calculations. This research provides insights into the structural properties and potential applications of these materials in material science and molecular engineering (Rodríguez-López, Nesterov, & Youngblood, 2016).

Synthesis of Complex Organic Molecules

There is significant interest in the synthesis of complex organic molecules using triisopropylsilyl compounds. For example, the synthesis of unsymmetrical 1,1'-disubstituted bis(1,2,3-triazole)s using monosilylbutadiynes with triisopropylsilyl as a protecting group illustrates the versatility and importance of these compounds in organic synthesis (Doak, Scanlon, & Simpson, 2011).

Triglyceride Analogues for Imaging Applications

In the field of medical imaging, research into glyceryl 2-oleoyl 1,3-bis[omega-(3-amino-2,4,6-triiodophenyl)] alkanoates, which are structurally similar to 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5, has shown promise. These compounds are being evaluated for their potential use as hepatographic agents in computed tomography, demonstrating the application of triisopropylsilyl derivatives in the development of new imaging agents (Weichert, Longino, Bakan, Spigarelli, Chou, Schwendner, & Counsell, 1995).

properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21-/i30D2,31D2,38D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLGUYRKBNBNIX-UUQFUAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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